

Toxicological Profile of 2,4,6-Trichlorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Trichlorobenzoic acid

Cat. No.: B1203168

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Disclaimer: This document provides a summary of the currently available toxicological information on **2,4,6-Trichlorobenzoic acid**. It is intended for informational purposes for a scientific audience. Significant data gaps exist in the publicly available literature regarding the comprehensive toxicological profile of this specific isomer. The information provided should be interpreted with caution, and further research is warranted to fully characterize its potential hazards.

Introduction

2,4,6-Trichlorobenzoic acid (2,4,6-TCBA), with the CAS number 50-43-1, is a chlorinated aromatic carboxylic acid.^[1] It presents as a beige to light brown crystalline powder and is sparingly soluble in water but soluble in organic solvents like methanol.^{[1][2]} This compound has applications as a herbicide, where its mechanism of action is believed to involve the disruption of plant hormone synthesis, and as a reactant in various chemical syntheses.^[1] Given its potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential. This technical guide synthesizes the available data on the toxicity of **2,4,6-Trichlorobenzoic acid**, highlights existing data gaps, and provides an overview of standard experimental protocols relevant to its toxicological assessment.

Physicochemical Properties

A summary of the key physicochemical properties of **2,4,6-Trichlorobenzoic acid** is presented in Table 1. These properties are crucial for understanding its environmental fate, transport, and potential for biological absorption.

Table 1: Physicochemical Properties of **2,4,6-Trichlorobenzoic Acid**

Property	Value	Reference(s)
CAS Number	50-43-1	[2]
Molecular Formula	C ₇ H ₃ Cl ₃ O ₂	[2]
Molecular Weight	225.46 g/mol	[2]
Appearance	Beige to light brown crystalline powder	[1]
Melting Point	160-164 °C	[3]
Water Solubility	Sparingly soluble	[1]
Solubility in Organic Solvents	Soluble in methanol	[2]
logP (Octanol-Water Partition Coefficient)	2.9	[2]

Toxicological Data

The available toxicological data for **2,4,6-Trichlorobenzoic acid** is limited. The following sections summarize the existing information.

Acute Toxicity

The primary quantitative measure of acute toxicity is the median lethal dose (LD50). For **2,4,6-Trichlorobenzoic acid**, a single acute toxicity study in mice has been identified.

Table 2: Acute Toxicity of **2,4,6-Trichlorobenzoic Acid**

Test Species	Route of Administration	LD50	Observed Effects	Reference(s)
Mouse	Subcutaneous	1200 mg/kg	Altered sleep time, muscle weakness, dyspnea	[4]

Irritation and Sensitization

2,4,6-Trichlorobenzoic acid is classified as an irritant to the skin, eyes, and respiratory system.[2][5]

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for **2,4,6-Trichlorobenzoic acid** were identified in the public domain.

For the related compound, 2,4,6-trichlorophenol, a 90-day subchronic oral toxicity study in Sprague-Dawley rats established a No-Observed-Adverse-Effect Level (NOAEL) of 80 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 240 mg/kg/day, with the liver, kidney, and adrenal glands identified as target organs.[6] A two-year carcinogenicity bioassay of 2,4,6-trichlorophenol in Fischer rats and B6C3F1 mice reported non-carcinogenic adverse effects including leukocytosis, monocytosis, and bone marrow hyperplasia in rats.[7]

Genotoxicity

There is a lack of specific genotoxicity data for **2,4,6-Trichlorobenzoic acid**.

However, for the structurally related compound benzoic acid, in vitro studies on human peripheral blood lymphocytes have shown that it can induce chromosomal aberrations, sister chromatid exchanges, and micronuclei at concentrations of 200 and 500 µg/mL.[8] It is important to note that these findings for the parent compound, benzoic acid, cannot be directly extrapolated to its chlorinated derivative.

Carcinogenicity

No carcinogenicity studies specifically on **2,4,6-Trichlorobenzoic acid** were found.

Studies on the related compound, 2,4,6-trichlorophenol, have provided evidence of carcinogenicity in animals. The National Toxicology Program (NTP) concluded that 2,4,6-trichlorophenol is "reasonably anticipated to be a human carcinogen" based on findings of lymphomas or leukemias in male F344 rats and hepatocellular carcinomas or adenomas in both sexes of B6C3F1 mice.[9][10] The U.S. Environmental Protection Agency (EPA) has classified 2,4,6-trichlorophenol as a Group B2, probable human carcinogen.[11]

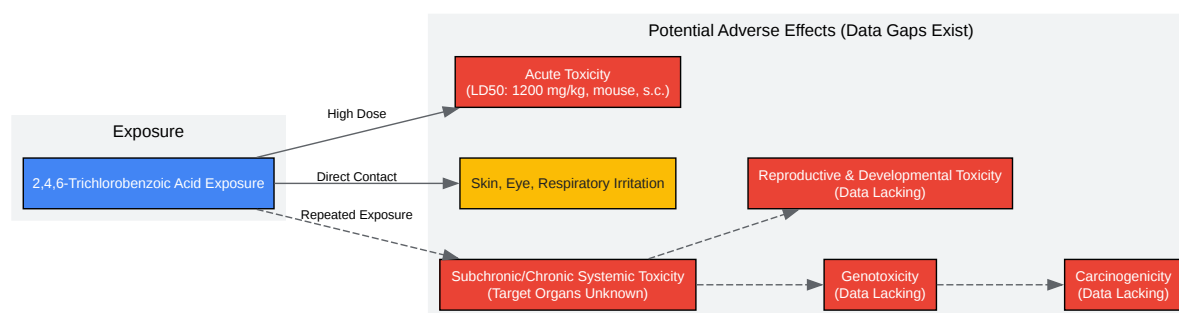
Reproductive and Developmental Toxicity

A safety data sheet for **2,4,6-Trichlorobenzoic acid** states that it is "Not classified" for reproductive toxicity; however, the underlying study data for this classification are not provided. [5] No dedicated reproductive or developmental toxicity studies for **2,4,6-Trichlorobenzoic acid** were identified.

For context, a two-generation reproductive toxicity study on triclopyr acid, another chlorinated pyridine carboxylic acid herbicide, in rats established a NOAEL of 5 mg/kg bw/day for parental toxicity and 25 mg/kg bw/day for developmental toxicity.[12]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of toxicity for **2,4,6-Trichlorobenzoic acid** in mammals have not been elucidated. As a herbicide, its mechanism in plants is suggested to be the disruption of plant hormone synthesis.[1]



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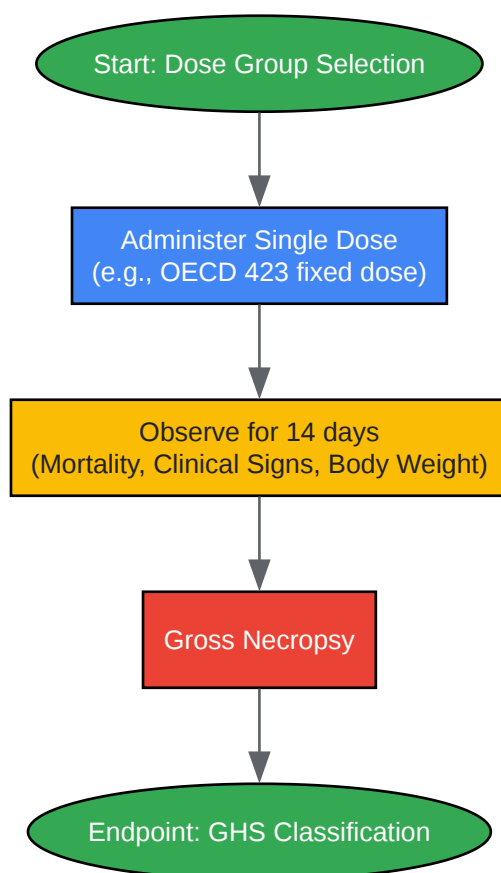
Caption: Logical relationship of exposure to **2,4,6-Trichlorobenzoic acid** and potential toxicological outcomes.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **2,4,6-Trichlorobenzoic acid** are not available in the public literature. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory toxicology studies. The following provides a general overview of the methodologies that would be employed.

Acute Oral Toxicity (Following OECD Test Guideline 423)

- Test System: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain).
- Procedure: A stepwise procedure is used with a small number of animals per step. A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered by gavage. The outcome of the first step determines the next dose level.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals.
- Endpoint: The test allows for the classification of the substance into a GHS acute toxicity hazard category.



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Caption: General experimental workflow for an acute oral toxicity study.

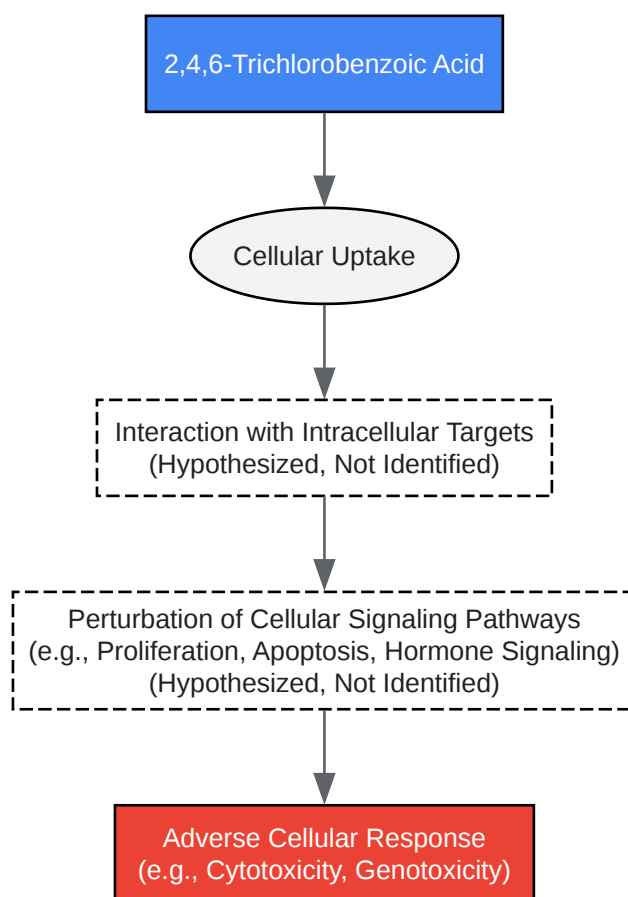
Subchronic Oral Toxicity (Following OECD Test Guideline 408)

- Test System: Typically, rats, with at least 10 animals per sex per dose group.
- Procedure: The test substance is administered daily in graduated doses to several groups of animals for a period of 90 days. A control group receives the vehicle only.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
- Endpoint: A detailed gross necropsy and histopathological examination of organs and tissues are conducted to identify target organs and characterize toxicity. The No-Observed-Adverse-

Effect Level (NOAEL) is determined.

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Test Guideline 473)

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure: Cells are exposed to the test substance at several concentrations, with and without an exogenous metabolic activation system (S9 mix).
- Analysis: After an appropriate incubation and recovery period, cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, exchanges).
- Endpoint: The test determines the potential of the substance to induce chromosomal damage.



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Caption: Hypothesized general mechanism of action for **2,4,6-Trichlorobenzoic acid** at the cellular level.

Conclusion and Future Directions

The available toxicological data for **2,4,6-Trichlorobenzoic acid** are insufficient to conduct a comprehensive hazard and risk assessment. While acute toxicity data and irritation classifications are available, significant data gaps exist for repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. The toxicological profile of the related compound, 2,4,6-trichlorophenol, suggests potential for systemic toxicity and carcinogenicity, underscoring the need for further investigation of **2,4,6-Trichlorobenzoic acid**.

Future research should prioritize conducting a battery of toxicological tests according to standardized guidelines to address these data gaps. Mechanistic studies to elucidate the potential cellular signaling pathways affected by **2,4,6-Trichlorobenzoic acid** are also crucial for a more complete understanding of its toxic potential.

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